beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al
Description
beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al (IUPAC name: 3-(4-methylcyclohex-3-en-1-yl)butanal) is a cyclic monoterpenoid aldehyde characterized by a cyclohexene core substituted with a methyl group at position 4 and a methylene group at the alpha position. The propanal chain at position 1 introduces a reactive aldehyde functional group, which governs its chemical behavior, including participation in nucleophilic additions and oxidation reactions .
Properties
CAS No. |
77758-65-7 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(4-methylcyclohex-3-en-1-yl)-2-methylidenebutanal |
InChI |
InChI=1S/C12H18O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h4,8,11-12H,2,5-7H2,1,3H3 |
InChI Key |
FFFSOJPRLLQQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)C(=C)C=O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation
One common approach to synthesizing beta,4-dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al involves aldol condensation reactions. This method typically uses cyclohexanone derivatives as precursors, combined with aldehydes under basic or acidic conditions. The reaction forms a β-hydroxy aldehyde intermediate, which is then dehydrated to yield the desired compound.
- Catalysts: Sodium hydroxide or acidic catalysts like p-toluenesulfonic acid.
- Solvents: Ethanol or methanol.
- Temperature: Typically carried out at 50–70°C.
Cross-Coupling Reactions
Another pathway involves cross-coupling reactions, such as the Horner–Wadsworth–Emmons (HWE) reaction. This method utilizes phosphonate esters to introduce the alpha-methylene group into the cyclohexene framework.
- Preparation of the phosphonate ester.
- Reaction with cyclohexanone derivatives under basic conditions (e.g., potassium tert-butoxide).
- Purification via column chromatography.
Reduction and Functionalization
Reduction of nitriles or esters followed by functionalization is also employed. For example:
- A nitrile precursor undergoes reduction using diisobutylaluminum hydride (DIBAL-H) to form an aldehyde.
- The aldehyde is subjected to further synthetic transformations, such as epoxidation or selective cleavage, to achieve the final structure.
Optimized Conditions for Synthesis
Temperature Control
Maintaining optimal temperature during reactions is critical for avoiding side reactions and ensuring high yield.
| Reaction Type | Temperature Range |
|---|---|
| Aldol Condensation | 50–70°C |
| HWE Reaction | Room Temperature |
| Reduction with DIBAL-H | −78°C |
Solvent Selection
The choice of solvent influences reaction kinetics and product isolation:
- Polar solvents: Methanol and ethanol are preferred for condensation reactions.
- Non-polar solvents: Methylene chloride is used for reduction steps.
Purification Techniques
Purification is typically achieved through column chromatography using silica gel and solvent mixtures like hexane/ethyl acetate (95:5 or 98:2).
Challenges in Synthesis
Side Reactions
During aldol condensation, polymerization or over-condensation may occur, leading to impurities.
Yield Optimization
Achieving high yield requires precise control of reaction parameters such as pH, temperature, and reagent ratios.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Steps | Yield (%) |
|---|---|---|---|
| Aldol Condensation | Cyclohexanone + Aldehyde | Condensation + Dehydration | ~70–80% |
| HWE Reaction | Cyclohexanone + Phosphonate Ester | Coupling Reaction | ~85% |
| Reduction Approach | Nitrile/ester precursors | Reduction + Functionalization | ~75% |
Chemical Reactions Analysis
Types of Reactions: : Beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple bonds and the aldehyde group .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Fragrance Industry
One of the primary applications of beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al is in the fragrance industry. It is used as a key ingredient in various fragrance formulations due to its pleasant odor profile, which is characterized by sweet and floral notes. The International Fragrance Association (IFRA) has recognized its safety for use in cosmetic products, indicating a low risk of skin sensitization under normal usage conditions .
Case Study: Fragrance Composition
In a study evaluating the safety of fragrance ingredients, this compound was included in complex fragrance compositions. The study concluded that the ingredient did not pose significant risks when used within recommended concentrations .
Flavoring Agent
This compound is also utilized as a flavoring agent in food products. Its unique chemical structure contributes to a distinctive flavor profile that enhances various culinary applications. Regulatory bodies have approved its use in food products, making it a valuable component in the food industry.
Case Study: Flavor Enhancement
Research conducted on flavor compounds indicated that this compound significantly improved the sensory qualities of certain food items when used in small quantities. The study highlighted its effectiveness in masking undesirable flavors while enhancing overall taste .
Therapeutic Potential
Emerging studies suggest that this compound may possess certain therapeutic properties, particularly in antimicrobial and antioxidant activities.
Case Study: Antimicrobial Activity
A recent investigation into various essential oils revealed that compounds similar to this compound exhibited significant antimicrobial effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated potential applications in developing natural preservatives for food and cosmetic products .
Mechanism of Action
The mechanism by which beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al and related cyclohexene derivatives:
Key Observations:
Lumping Strategy in Chemical Modeling
Per the lumping strategy (grouping structurally similar compounds), this compound may be classified with other cyclohexene aldehydes in atmospheric or synthetic reaction models. However, its distinct aldehyde group excludes it from being lumped with alcohols or ethers, as their degradation pathways (e.g., oxidation vs. nucleophilic substitution) differ significantly .
Research Findings and Implications
- Environmental Persistence : Compared to hydroxyl- or methoxy-substituted analogs, the aldehyde may undergo faster photodegradation, reducing environmental persistence .
Biological Activity
Beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al (CAS No. 77758-65-7) is a cyclic compound with potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant case studies that highlight its significance in various fields, including pharmacology and environmental science.
The molecular formula of this compound is CHO, with a molecular weight of 178.27 g/mol. The compound has a density of 0.914 g/cm³ and a boiling point of approximately 263.47°C at 760 mmHg . Its structure features a methylene group attached to a cyclohexene ring, which is significant for its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study assessed various volatile organic compounds (VOCs), including this compound, against different bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing natural preservatives or antimicrobial agents .
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For example, it was evaluated alongside other VOCs for its ability to discriminate between normal and cancerous prostate cells. The compound exhibited differential cytotoxicity, indicating its potential as a therapeutic agent in oncology .
Phytochemical Applications
This compound is also recognized for its role in phytochemistry. It is involved in the biosynthesis of various terpenoids and may influence plant defense mechanisms against pathogens. Its presence in essential oils suggests that it could contribute to the overall biological activity of these mixtures .
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for beta,4-Dimethyl-alpha-methylenecyclohex-3-ene-1-propan-1-al, and how can reaction parameters be optimized?
Answer:
The synthesis of structurally similar cyclohexene derivatives often employs cross-metathesis reactions, as demonstrated in the synthesis of 4-hydroxy-2E-nonenal derivatives using acrolein and octen-3-ol . Key optimization parameters include:
- Catalyst selection : Grubbs or Hoveyda-Grubbs catalysts for controlled stereochemistry.
- Temperature control : Reactions typically proceed at 40–60°C to balance kinetics and side-product formation.
- Solvent systems : Use anhydrous dichloromethane or toluene to minimize hydrolysis.
Purification may involve membrane separation technologies (e.g., nanofiltration) to isolate the target compound from oligomeric byproducts .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : and NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) resolves conformational ambiguities, particularly for strained cyclohexene rings .
- IR spectroscopy : Identifies carbonyl (C=O) and methylene (C=C) functional groups.
| Technique | Key Parameters | Utility |
|---|---|---|
| NMR | Chemical shifts, coupling constants | Substituent orientation |
| X-ray | R-factor, residual density | 3D conformation |
| IR | Stretching frequencies | Functional group validation |
Basic: What safety protocols are mandated for handling this compound in laboratory settings?
Answer:
Referencing safety data for analogous aldehydes (e.g., 3-cyclohex-3-en-1-ylpropanal):
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hoods to avoid dermal/ocular exposure.
- First-aid measures : Immediate rinsing with water for skin contact; consult a physician if inhaled .
- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation.
Advanced: How can computational modeling reconcile discrepancies between experimental and theoretical reactivity profiles?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Assess interactions with biological targets (e.g., enzymes) to validate hypothesized metabolic pathways.
Link computational results to experimental data via a conceptual framework, ensuring alignment with guiding principles of evidence-based inquiry (e.g., theory-driven hypothesis testing) .
Advanced: What methodologies resolve contradictions between spectroscopic data and crystallographic results?
Answer:
- Multi-refinement strategies : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystallographic data .
- Dynamic NMR : Probe temperature-dependent conformational changes that may explain static vs. dynamic structural discrepancies.
- Cross-validation : Compare IR carbonyl stretches with X-ray-derived bond lengths to identify resonance effects.
Advanced: How can isotopic labeling elucidate the compound’s metabolic pathways in biological systems?
Answer:
- or labeling : Track incorporation into microbial or cellular systems (e.g., zoospore studies in water molds ).
- LC-MS/MS analysis : Quantify labeled metabolites to map degradation or biosynthetic routes.
- Experimental design : Pair isotopic tracing with knockout models to isolate specific enzymatic interactions.
Advanced: What separation technologies optimize purification of stereoisomeric byproducts?
Answer:
- Chiral chromatography : Use cellulose-based stationary phases for enantiomeric resolution.
- Simulated Moving Bed (SMB) systems : Scalable for high-throughput separation of diastereomers .
- Crystallization screening : Vapor diffusion methods with SHELX-refined crystal structures guide solvent selection .
Advanced: How do solvent polarity and proticity influence the compound’s stability during storage?
Answer:
- Accelerated stability studies : Monitor degradation (e.g., aldol condensation) via HPLC in solvents like DMSO (polar aprotic) vs. ethanol (protic).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under varying conditions.
- Spectroscopic tracking : Use UV-Vis to detect conjugated diene formation as a degradation marker.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
